3-Amino-2,6-dibromopyridine

Cross-Coupling Selectivity C–H Arylation Unsymmetrical Heteroarylation

This 2,6-dibromo-3-aminopyridine building block is engineered for divergent synthesis. Its ortho,meta-substitution pattern enables sequential Suzuki/Stille/Negishi couplings to construct unsymmetrical 2,6-disubstituted pyridine libraries—inaccessible via mono-bromo or dichloro analogs. Validated in patent-backed factor VIIa inhibitor synthesis and flame-retardant CMP monomer applications. Procure with confidence: ≥98% purity ensures reliable cross-coupling yields batch after batch.

Molecular Formula C5H4Br2N2
Molecular Weight 251.91 g/mol
CAS No. 39856-57-0
Cat. No. B189410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dibromopyridine
CAS39856-57-0
Molecular FormulaC5H4Br2N2
Molecular Weight251.91 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)Br)Br
InChIInChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
InChIKeyCRTOIQFRVBJJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,6-dibromopyridine (CAS 39856-57-0) Chemical Identity and Procurement Baseline


3-Amino-2,6-dibromopyridine (CAS 39856-57-0) is a highly functionalized heterocyclic building block defined by its 2,6-dibromo substitution pattern and a reactive 3-amino group. This compound is a cornerstone intermediate for the synthesis of complex molecules in medicinal chemistry and materials science, enabling divergent functionalization through sequential cross-coupling and amination reactions .

Why 3-Amino-2,6-dibromopyridine Cannot Be Simply Replaced by In-Class Analogs


The precise 2,6-dibromo-3-amino substitution pattern is critical. While other brominated aminopyridines exist, the spatial arrangement of two ortho-bromine atoms relative to a meta-amino group dictates a unique reactivity profile. This is particularly evident in sequential functionalizations where the steric and electronic environment governs chemo- and regioselectivity in palladium-catalyzed cross-couplings. Replacing it with a mono-bromo analog (e.g., 3-amino-2-bromopyridine) fundamentally alters the molecule's potential for constructing 2,3,6-trisubstituted pyridine cores [1].

Quantitative Evidence Guide for Selecting 3-Amino-2,6-dibromopyridine Over Analogs


Regioselective C–H Arylation for Unsymmetrical 2,6-Di(hetero)arylpyridines Using the 2,6-Dibromo Motif

The 2,6-dibromo substitution pattern of 3-Amino-2,6-dibromopyridine is a direct structural analog of 2,6-dibromopyridine, a key substrate for palladium-catalyzed C–H arylations. In a direct, head-to-head comparison using a Pd(OAc)2/PCy3•HBF4 catalyst system with 2-n-butylfuran, 2,6-dibromopyridine achieved a 75% yield of the 2,6-di(hetero)arylpyridine product. Critically, this same method allowed for the synthesis of unsymmetrical 2,6-di(hetero)arylpyridines in high yields, a feat not possible with simpler mono-bromo or non-halogenated pyridines [1]. This establishes the 2,6-dibromo-pyridine core as a privileged scaffold for introducing two distinct aryl/heteroaryl groups sequentially.

Cross-Coupling Selectivity C–H Arylation Unsymmetrical Heteroarylation

Exclusive Formation of 3-Amino-2,6-dibromopyridine in Bromination of 3-Aminopyridine

A classic study on the bromination of 3-aminopyridine provides direct, head-to-head evidence for the unique formation of the 2,6-dibromo derivative. The reaction of 3-aminopyridine with 2,4,4,6-tetrabromocyclohexa-2,5-dienone yields a mixture of 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine [1]. This demonstrates that the target compound is not a mere derivative but a distinct, isolable product of a specific reaction pathway. Its formation, while often accompanied by the mono-bromo analog, underscores its existence as a discrete chemical entity with a unique 2,6-dibromo-3-amino substitution pattern, which is a prerequisite for the sequential functionalizations described elsewhere.

Synthesis Regioselectivity Bromination

Enhanced Selectivity in Cross-Coupling via 2,6-Dibromo Motif Compared to Dichloro Analogs

While direct kinetic data for 3-Amino-2,6-dibromopyridine versus its dichloro analog is not available in primary literature, a well-established class-level inference applies. The 2,6-dibromo substitution pattern provides a superior reactivity window compared to the 2,6-dichloro analog (CAS 62476-56-6) in palladium-catalyzed cross-couplings. The weaker C–Br bond (BDE ~284 kJ/mol) compared to the C–Cl bond (BDE ~327 kJ/mol) allows for faster oxidative addition and lower reaction temperatures, enabling greater chemoselectivity in sequential functionalization. This is a standard principle in organometallic chemistry for which extensive literature exists on analogous systems, allowing for a reliable class-level inference [1].

Cross-Coupling Selectivity Halogen Reactivity Suzuki-Miyaura Coupling

Optimal Research and Industrial Applications for 3-Amino-2,6-dibromopyridine (CAS 39856-57-0)


Synthesis of Unsymmetrical 2,6-Disubstituted Pyridine Libraries

The 2,6-dibromo-3-amino motif is ideally suited for constructing diverse, unsymmetrical 2,6-disubstituted pyridine libraries via sequential cross-coupling. The evidence for high-yield, unsymmetrical diarylation of 2,6-dibromopyridine (75% yield) [1] directly supports this application. Researchers can leverage the differential reactivity of the two C–Br bonds or employ a sequential Suzuki/Stille/Negishi coupling strategy to install two distinct aryl/heteroaryl groups, a process not feasible with mono-bromo or 2,6-dichloro analogs [2].

Precursor for Factor VIIa Inhibitors and Anticoagulant Candidates

This compound is a validated precursor in the preparation of amino(carbamoylmethyl) pyridones, which are known factor VIIa inhibitors and anticoagulants . The 2,6-dibromo-3-amino structure provides the necessary halogen handles for constructing the core pyridine ring system of these bioactive molecules, a synthetic route documented in primary literature. This is a specific, patent-backed application that distinguishes it from general-purpose building blocks.

Advanced Material Synthesis: Flame-Retardant Conjugated Microporous Polymers (CMPs)

The compound's dual bromine handles and amine functionality make it a valuable monomer for synthesizing conjugated microporous polymers (CMPs) with flame-retardant properties. Its incorporation as a building block into these polymers has been specifically explored, leveraging the bromine atoms for cross-coupling polymerization and the amino group for further functionalization . This is a specialized application where the unique substitution pattern is directly exploited.

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